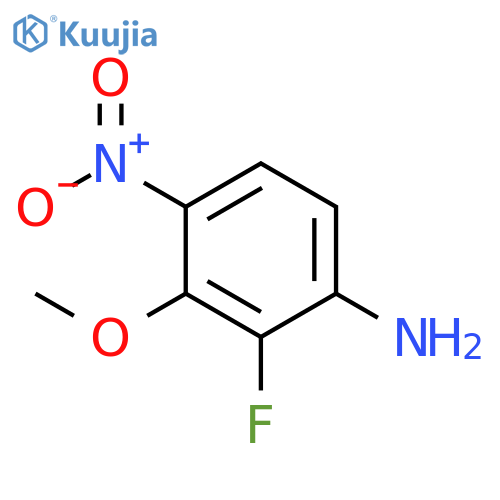

Cas no 2091910-19-7 (Benzenamine, 2-fluoro-3-methoxy-4-nitro-)

2091910-19-7 structure

商品名:Benzenamine, 2-fluoro-3-methoxy-4-nitro-

CAS番号:2091910-19-7

MF:C7H7FN2O3

メガワット:186.140485048294

CID:5183665

Benzenamine, 2-fluoro-3-methoxy-4-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2-fluoro-3-methoxy-4-nitro-

-

- インチ: 1S/C7H7FN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3

- InChIKey: LQGPUEVNFWRPLT-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=C([N+]([O-])=O)C(OC)=C1F

Benzenamine, 2-fluoro-3-methoxy-4-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC56957-250mg |

2-Fluoro-3-methoxy-4-nitroaniline |

2091910-19-7 | 95% | 250mg |

£156.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589580-1g |

2-Fluoro-3-methoxy-4-nitroaniline |

2091910-19-7 | 98% | 1g |

¥4554 | 2023-03-11 | |

| abcr | AB599084-250mg |

2-Fluoro-3-methoxy-4-nitroaniline; . |

2091910-19-7 | 250mg |

€173.50 | 2024-07-24 | ||

| Apollo Scientific | PC56957-1g |

2-Fluoro-3-methoxy-4-nitroaniline |

2091910-19-7 | 95% | 1g |

£396.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1589580-250mg |

2-Fluoro-3-methoxy-4-nitroaniline |

2091910-19-7 | 98% | 250mg |

¥1561 | 2023-03-11 | |

| abcr | AB599084-1g |

2-Fluoro-3-methoxy-4-nitroaniline; . |

2091910-19-7 | 1g |

€378.20 | 2024-07-24 |

Benzenamine, 2-fluoro-3-methoxy-4-nitro- 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

2091910-19-7 (Benzenamine, 2-fluoro-3-methoxy-4-nitro-) 関連製品

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2091910-19-7)Benzenamine, 2-fluoro-3-methoxy-4-nitro-

清らかである:99%

はかる:1g

価格 ($):224